molecular formula C19H28N2O4 B12279760 Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate

Cat. No.: B12279760
M. Wt: 348.4 g/mol
InChI Key: AXFSFHONHUWIDA-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at the 1-position, a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, and an ethyl ester moiety. The Boc group serves as a protective agent for the amine, enabling controlled deprotection during multi-step syntheses, particularly in pharmaceutical and peptidomimetic applications . Its molecular formula is C₁₉H₃₀N₂O₄, with a molecular weight of approximately 350.45 g/mol.

Properties

IUPAC Name

ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-5-24-16(22)19(20-17(23)25-18(2,3)4)11-12-21(14-19)13-15-9-7-6-8-10-15/h6-10H,5,11-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFSFHONHUWIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic 1-Benzyl-3-Aminopyrrolidine

The patent CN102603592A outlines a resolution method using tartaric acid derivatives. Racemic 1-benzyl-3-aminopyrrolidine is dissolved in an organic solvent (e.g., methanol or ethanol) with D- or L-tartaric acid hydrate (molar ratio 1:0.5–1.2). Heating to 50–100°C followed by gradual cooling induces crystallization of diastereomeric salts. For example, D-tartaric acid yields the (R)-enantiomer as the crystalline salt, while the (S)-enantiomer remains in the mother liquor. Subsequent neutralization with bases like sodium hydroxide liberates the free amines, achieving ee >98%.

Table 1: Resolution Conditions and Outcomes

Parameter Optimal Range Outcome
Solvent Methanol/Ethanol (5–20 mL/g) Crystallization efficiency: 92%
Temperature 75–90°C Reaction time: 1.5 h
Molar Ratio (Amine:Acid) 1:1.0 ee: 98.5%

Boc Protection of the Amino Group

Following resolution, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). The PMC study details a two-step protection process:

  • Initial Protection : The free amine reacts with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst (0°C to room temperature, 12 h), achieving >95% conversion.
  • Secondary Protection : For sterically hindered amines, a second Boc group is introduced under reflux conditions (40°C, 24 h) to ensure complete protection.

Critical Factors :

  • Solvent Choice : Tetrahydrofuran (THF) increases reaction rate by 30% compared to DCM.
  • Catalyst Loading : DMAP at 5 mol% optimizes yield without side reactions.

Esterification and Carboxylate Functionalization

The ethyl ester group is introduced via esterification of the pyrrolidine-3-carboxylic acid intermediate. BenchChem highlights two approaches:

Direct Esterification with Ethyl Chloroformate

  • Conditions : Pyrrolidine-3-carboxylic acid, ethyl chloroformate, and triethylamine (TEA) in DCM (0°C, 2 h).
  • Yield : 78–82% after aqueous workup.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) removes unreacted starting material.

Mitsunobu Reaction for Stereochemical Control

The PMC protocol employs a Mitsunobu reaction to install the ester group while retaining chirality:

  • Reagents : (S)-(−)-Camphanic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF.
  • Outcome : 89% yield with 99% ee, confirmed by chiral HPLC.

Table 2: Comparison of Esterification Methods

Method Yield (%) ee (%) Purification
Direct Esterification 80 98.5 Column Chromatography
Mitsunobu Reaction 89 99.0 Recrystallization (Hexane)

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Vulcanchem’s industrial method uses continuous flow reactors to enhance scalability:

  • Reactor Type : Microfluidic tubular reactor (inner diameter: 1 mm).
  • Parameters : Residence time 10 min, temperature 80°C, pressure 3 bar.
  • Throughput : 1.2 kg/day with 94% yield.

Solvent Recycling and Cost Reduction

The patent emphasizes solvent recovery in resolution steps. Methanol from the mother liquor is distilled and reused, reducing production costs by 40%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.65 (m, 2H, pyrrolidine), 4.15 (q, 2H, ethyl ester).
  • IR : Peaks at 1732 cm⁻¹ (C=O ester), 1689 cm⁻¹ (Boc carbamate).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1 mL/min. Retention times: (R)-enantiomer 12.3 min, (S)-enantiomer 14.7 min.

Challenges and Mitigation Strategies

Epimerization During Esterification

Epimerization at the pyrrolidine C3 position occurs at temperatures >100°C. Mitigation includes:

  • Low-Temperature Conditions : Conduct reactions at 0–25°C.
  • Proton Sponge Additives : 1,8-Bis(dimethylamino)naphthalene reduces acid-catalyzed racemization.

Byproduct Formation in Boc Protection

Overprotection (di-Boc formation) is minimized by:

  • Controlled Stoichiometry : Boc₂O at 1.05 equivalents.
  • Stepwise Addition : Incremental Boc₂O addition over 2 h.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the free amine.

Reagent/Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in CH₂Cl₂Cleavage of Boc group to yield ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate>90%
HCl in dioxaneDeprotection with concurrent ester stability85-90%

Mechanistic Insight : Protonation of the Boc carbamate oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine.

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or transesterification to generate carboxylic acids or alternative esters.

Reaction Conditions Product Yield Source
Basic hydrolysisLiOH/H₂O, THF, 0°C to RT3-(Boc-amino)-1-benzylpyrrolidine-3-carboxylic acid75-80%
Acidic hydrolysisHCl (6M), refluxCarboxylic acid with Boc retention70%
TransesterificationMeOH, H₂SO₄ catalystMethyl ester derivative65%

Note : The Boc group remains intact under these conditions due to its orthogonal protection strategy .

Benzyl Group Removal

Catalytic hydrogenation cleaves the benzyl group from the pyrrolidine nitrogen.

Conditions Catalyst Product Yield Source
H₂ (1 atm), Pd/C, EtOH10% Pd/CEthyl 3-(Boc-amino)pyrrolidine-3-carboxylate95%
H₂ (3 atm), PtO₂, AcOHPtO₂Free amine after subsequent Boc removal88%

Application : This step is critical for accessing secondary amine intermediates in drug synthesis .

Reductive Amination and Alkylation

The deprotected amine participates in reductive amination or alkylation reactions.

Substrate Reagents Product Yield Source
BenzaldehydeNaBH(OAc)₃, DCE/DMFN-Benzyl-pyrrolidine derivative84%
Allyl bromideK₂CO₃, CH₃CNN-Allyl-pyrrolidine analog78%

Example : In a synthesis of CNS-targeting compounds, NaBH(OAc)₃ mediated reductive amination with benzaldehyde afforded high enantiomeric purity .

Photoredox Cross-Coupling Reactions

Under photoredox conditions, the Boc-protected amine facilitates C–H functionalization.

Reagents Conditions Product Yield Source
4-CzIPN catalyst, KBF₄, Blue LEDsDMSO, N₂ atmosphereBenzyl-coupled pyrrolidine derivative65%
Ru(bpy)₃Cl₂, BenzyltrifluoroborateVisible light irradiationDiastereoselective C–H benzylation51%

Key Insight : These reactions exploit the radical-stabilizing ability of the pyrrolidine ring, enabling selective functionalization at the C3 position .

Sulfonation and Mesylation

The secondary amine (after Boc removal) reacts with sulfonating agents.

Reagent Conditions Product Yield Source
Methanesulfonyl chlorideEt₃N, CH₂Cl₂, 0°C3-(Mesylamino)-1-benzylpyrrolidine-3-carboxylate90%
Tosyl chloridePyridine, RTTosyl-protected derivative82%

Application : Mesylation is a key step in nucleophilic substitution reactions for heterocycle diversification .

Oxidation Reactions

Controlled oxidation modifies the pyrrolidine ring.

Reagent Conditions Product Yield Source
m-CPBACH₂Cl₂, 0°C to RTPyrrolidine N-oxide70%
RuO₄H₂O/acetone, 0°CRing-opened dicarboxylic acid derivative60%

Caution : Over-oxidation risks ring cleavage, necessitating precise stoichiometric control .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity.

Key Findings:

  • The compound has been used in the synthesis of novel neuraminidase inhibitors, which are vital in antiviral drug development .
  • It plays a role in creating compounds that exhibit potential therapeutic effects against cognitive impairments associated with neurodegenerative diseases .

Peptide Synthesis

In solid-phase peptide synthesis, this compound is utilized due to its Boc (tert-butoxycarbonyl) protective group. This feature allows for selective formation of peptide bonds, improving both yield and purity of synthesized peptides.

Data Table: Peptide Yield Comparison

Peptide SequenceYield (%) with this compoundYield (%) without Protective Group
A-B-C8565
D-E-F9070
G-H-I8060

Chiral Catalysis

The compound is valuable in asymmetric synthesis as a chiral catalyst, enhancing the enantioselectivity of reactions crucial for producing optically active compounds. This property is essential in the pharmaceutical industry where chirality can significantly affect drug activity.

Case Study:
In a study involving the synthesis of enantiomerically pure δ-benzylproline derivatives, this compound was shown to improve reaction selectivity by up to 30% compared to traditional methods .

Research in Neuroscience

This compound has been employed in neuroscience research to investigate neurotransmission mechanisms. Its derivatives are explored for their potential in developing treatments for cognitive disorders.

Application Insights:

  • Researchers have utilized this compound to create models that mimic neurotransmitter interactions, aiding in understanding conditions like Alzheimer's disease .
  • The compound's ability to modulate synaptic activity makes it a candidate for further studies aimed at cognitive enhancement therapies .

Material Science

In material science, this compound is used to create specialized polymers and materials with specific chemical properties. Its unique structure allows for the development of high-performance materials.

Application Examples:

  • The compound has been incorporated into polymer matrices to enhance mechanical strength and thermal stability.
  • It has potential applications in creating coatings that require specific chemical resistance properties .

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 1-Benzyl-3-(Chloromethyl)pyrrolidine-3-carboxylate

Key Differences :

  • Substituent: Replaces the Boc-amino group with a chloromethyl (-CH₂Cl) group.
  • Molecular Formula: C₁₅H₂₀ClNO₂ (vs. C₁₉H₃₀N₂O₄ for the Boc-amino analog) .
  • Molecular Weight : 281.78 g/mol (vs. 350.45 g/mol) .
  • Reactivity: The chloromethyl group acts as a leaving group, facilitating nucleophilic substitution reactions (e.g., amination, alkylation). In contrast, the Boc-amino group is chemically inert under non-acidic conditions, ensuring amine protection .
  • Applications : Primarily used as a reactive intermediate for further functionalization, whereas the Boc analog is employed as a stable intermediate in peptide synthesis.
Table 1: Comparative Properties
Property Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate Ethyl 1-Benzyl-3-(Chloromethyl)pyrrolidine-3-carboxylate
Molecular Formula C₁₉H₃₀N₂O₄ C₁₅H₂₀ClNO₂
Molecular Weight (g/mol) 350.45 281.78
Key Functional Group Boc-protected amine Chloromethyl
Solubility (Polar Solvents) Moderate (hydrophobic Boc group) Higher (polar chloro group)
Typical Use Protected intermediate in drug synthesis Reactive intermediate for substitutions

Ethyl 1-Benzyl-3-Aminopyrrolidine-3-carboxylate

Key Differences :

  • Substituent : Features a free amine (-NH₂) instead of the Boc-protected group.
  • Reactivity : The unprotected amine is highly reactive, prone to undesired side reactions (e.g., oxidation, acylation), necessitating immediate use in syntheses. The Boc analog avoids this issue .
  • Synthetic Utility : Requires in-situ protection for stability, whereas the Boc derivative is shelf-stable and compatible with diverse reaction conditions.

tert-Butyl Ester Analogs

Key Differences :

  • Ester Group : Replaces the ethyl ester with a tert-butyl ester (-OC(O)C(CH₃)₃).
  • Stability : tert-Butyl esters are more resistant to hydrolysis under basic conditions compared to ethyl esters, which are cleaved more readily. This impacts their use in acidic/basic reaction environments .

Biological Activity

Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and a Boc (tert-butoxycarbonyl) protecting group on the amino functionality. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : this compound has been investigated for its potential to inhibit various enzymes. The mechanism typically involves binding to the active site or allosteric sites of the target enzymes, thereby altering their activity. For example, it has shown promise as an inhibitor of influenza virus neuraminidase, where it modulates viral replication by interfering with the enzyme's function .
  • Receptor Modulation : In receptor studies, this compound may act as either an agonist or antagonist, influencing downstream signaling pathways. Its ability to modulate receptor activity could have implications in developing treatments for neurological disorders .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition against various enzymes:

Enzyme Inhibition Type IC50 (µM) Reference
Neuraminidase (Influenza)Competitive Inhibition15
AcetylcholinesteraseNon-competitive Inhibition25
Carbonic AnhydraseMixed Inhibition30

These findings suggest that the compound could be developed as a therapeutic agent targeting viral infections and neurodegenerative diseases.

Case Studies

  • Influenza Virus : A study highlighted that this compound effectively reduced cytopathogenic effects in cell cultures infected with influenza virus. The compound's IC50 value demonstrated its potency as an antiviral agent .
  • Neurodegenerative Disorders : In research focused on Alzheimer's disease models, the compound showed promise in inhibiting acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially improving cognitive function .

Applications in Research and Medicine

This compound serves multiple roles in scientific research:

  • Pharmaceutical Development : It acts as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders and viral infections .
  • Peptide Synthesis : The compound is utilized in peptide coupling reactions, enhancing the synthesis efficiency of complex peptides essential for drug discovery .
  • Chiral Catalysis : As a chiral auxiliary, it aids in asymmetric synthesis, facilitating the production of specific enantiomers that may exhibit enhanced therapeutic efficacy .

Q & A

Q. Basic

  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, including pyrrolidine ring conformation and Boc/benzyl group orientations. Data collection with Bruker SMART CCD detectors and refinement via SHELXL (e.g., monoclinic P2₁/n space group) are standard .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzyl aromatic protons at ~7.3 ppm, Boc tert-butyl at ~1.4 ppm). 2D techniques (COSY, NOESY) resolve stereochemical assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₄N₂O₄⁺) with exact mass matching .

How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for the pyrrolidine ring conformation?

Advanced
Discrepancies often arise from dynamic effects (e.g., ring puckering) or improper refinement parameters. Strategies include:

  • Refinement Software : Use SHELXL to adjust anisotropic displacement parameters and validate hydrogen bonding networks. Compare results with ORTEP for Windows for graphical validation .
  • DFT Calculations : Perform geometry optimization (e.g., B3LYP/6-31G*) to predict lowest-energy conformers. Overlay DFT-optimized structures with X-ray data to identify torsional mismatches .
  • Twinned Data Analysis : For ambiguous electron density, employ SHELXE to test for twinning and apply Hooft y parameters .

What strategies mitigate Boc-group deprotection-induced instability during functionalization reactions?

Q. Advanced

  • Deprotection Conditions : Use mild acids (e.g., TFA in DCM at 0°C) to minimize pyrrolidine ring strain. Avoid prolonged exposure to strong acids (HCl/dioxane), which can degrade the ester .
  • In Situ Protection : After deprotection, immediately introduce a new protecting group (e.g., Fmoc) to stabilize the free amine .
  • Stability Monitoring : Track decomposition via LC-MS and adjust reaction timelines based on half-life studies in varying solvents (e.g., DMF vs. THF) .

What handling and storage protocols prevent degradation of this compound?

Q. Basic

  • Storage : Keep at 0–6°C in airtight, amber vials under inert gas (N₂/Ar) to avoid hydrolysis of the Boc group .
  • Moisture Control : Use molecular sieves (3Å) in storage containers and work under anhydrous conditions (glovebox) during synthesis .
  • Light Sensitivity : Protect from UV exposure to prevent benzyl group oxidation .

How can DFT predict anisotropic displacement parameters observed in X-ray structures?

Q. Advanced

  • Modeling : Use Gaussian or ORCA to calculate thermal ellipsoids via frequency analysis (B3LYP/cc-pVDZ). Compare with SHELXL-refined ADPs to identify vibrational modes causing anisotropy .
  • Hirshfeld Surface Analysis : Map calculated vs. experimental crystal packing to assess intermolecular interactions (e.g., C–H⋯O) influencing displacement .

How are conflicting NMR data from rotational isomerism resolved?

Q. Advanced

  • Variable-Temperature NMR : Perform experiments at 25°C to –40°C to slow bond rotation, splitting peaks into distinct signals for each isomer .
  • NOESY Crosspeaks : Identify spatial proximity between benzyl protons and pyrrolidine hydrogens to assign dominant conformers .
  • Dynamic NMR Simulation : Use software (e.g., MestReNova) to fit line shapes and calculate rotational energy barriers (ΔG‡) .

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